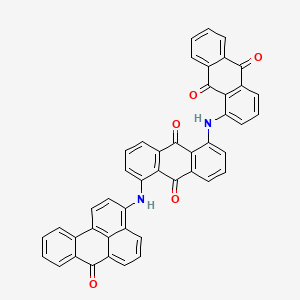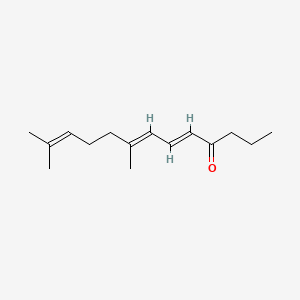
1,1'-(1,4-Cyclohexadiene-1,4-diyl)bisethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1,4-Cyclohexadiene-1,4-diyl)bisethan-1-one is an organic compound with the molecular formula C10H12O2. It is also known by its systematic name, 1,1’-(1,4-cyclohexadiene-1,4-diyl)bisethan-1-one. This compound is characterized by a cyclohexadiene ring substituted with two ethanone groups at the 1 and 4 positions. It has a molecular weight of 164.201 g/mol and a density of 1.083 g/cm³ .
Méthodes De Préparation
The synthesis of 1,1’-(1,4-cyclohexadiene-1,4-diyl)bisethan-1-one typically involves the reaction of 1,4-cyclohexadiene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via electrophilic aromatic substitution, where the acetyl groups are introduced at the 1 and 4 positions of the cyclohexadiene ring . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for yield and purity.
Analyse Des Réactions Chimiques
1,1’-(1,4-Cyclohexadiene-1,4-diyl)bisethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ethanone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,1’-(1,4-Cyclohexadiene-1,4-diyl)bisethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.
Industry: It is used in the production of polymers and other materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1,1’-(1,4-cyclohexadiene-1,4-diyl)bisethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s ethanone groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The cyclohexadiene ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparaison Avec Des Composés Similaires
Similar compounds to 1,1’-(1,4-cyclohexadiene-1,4-diyl)bisethan-1-one include:
1,4-Diacetylbenzene: This compound has a benzene ring substituted with two acetyl groups at the 1 and 4 positions. It differs from 1,1’-(1,4-cyclohexadiene-1,4-diyl)bisethan-1-one in that it has a fully aromatic ring.
1,4-Diacetylcyclohexane: This compound has a cyclohexane ring substituted with two acetyl groups at the 1 and 4 positions.
The uniqueness of 1,1’-(1,4-cyclohexadiene-1,4-diyl)bisethan-1-one lies in its combination of a cyclohexadiene ring with ethanone groups, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
35768-36-6 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
1-(4-acetylcyclohexa-1,4-dien-1-yl)ethanone |
InChI |
InChI=1S/C10H12O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3,6H,4-5H2,1-2H3 |
Clé InChI |
JRGFOBIHGPTUFT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CCC(=CC1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


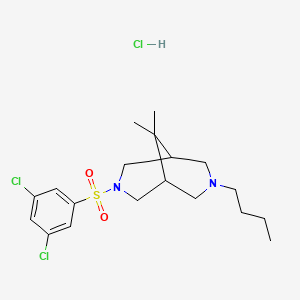
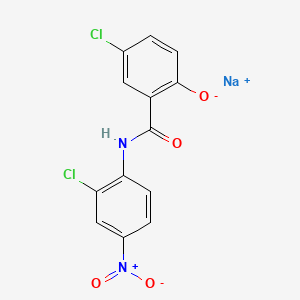

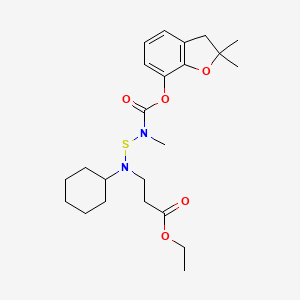

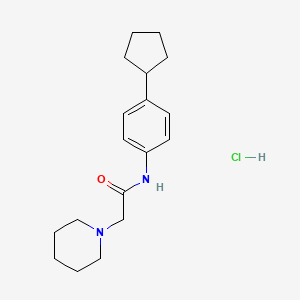
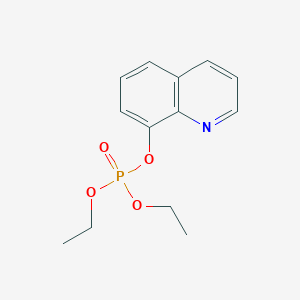
![disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate](/img/structure/B12710952.png)
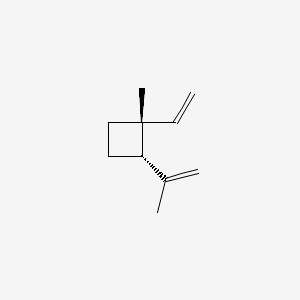
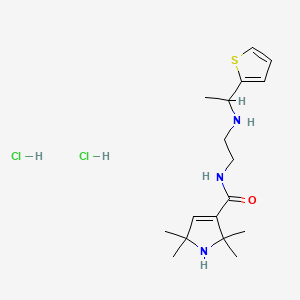
![methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate](/img/structure/B12710974.png)

